

A Comparative Analysis of the Neuroprotective Effects of ACTH (1-13) and Semax

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Compound of Interest

Compound Name: ACTH (1-13)

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Introduction

Adrenocorticotrophic hormone (ACTH) and its synthetic analogs have garnered significant interest for their neuroprotective properties, independent of their classical hormonal functions. This guide provides a detailed comparison of the neuroprotective effects of two such peptides: the natural ACTH fragment (1-13), also known as α -melanocyte-stimulating hormone (α -MSH), and Semax, a synthetic analog of ACTH (4-10). This analysis is based on a review of preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models of neurological damage, and the underlying signaling pathways.

Peptide Profiles

Feature	ACTH (1-13) / α -MSH	Semax
Sequence	SYSMEHFRWGKPV	MEHFPGP
Origin	Natural fragment of pro-opiomelanocortin (POMC)	Synthetic analog of ACTH (4-10) with a Pro-Gly-Pro tail
Primary Mechanism	Agonist at melanocortin receptors (MC1R, MC3R, MC4R)[1][2][3]	Multi-target: increases neurotrophins (BDNF), modulates neurotransmitters, anti-inflammatory[4][5]
Hormonal Activity	Minimal to none	None[6][7]

Quantitative Comparison of Neuroprotective Efficacy

Direct head-to-head comparative studies are limited. The following tables summarize quantitative data from separate studies using similar experimental models, primarily rodent models of ischemic stroke induced by middle cerebral artery occlusion (MCAO).

Table 1: Efficacy in Ischemic Stroke Models - Infarct Volume Reduction

Peptide	Animal Model	Ischemia Duration	Dosage	Administration Route	Infarct Volume Reduction (%) vs. Control	Reference
ACTH (1-13) / α -MSH	Lewis Rat	2 hours MCAO	500 μ g/kg	Intraperitoneal	~23.7%	[8][9]
ACTH (1-13) / α -MSH	Lewis Rat	2 hours MCAO	100 μ g/kg	Intranasal	~23.7%	[8]
Semax	Rat	Photothrombotic Stroke	250 μ g/kg/day for 6 days	Intranasal	Significant reduction (quantitative value not specified)	[10]

Table 2: Efficacy in Ischemic Stroke Models - Neurological Deficit Improvement

Peptide	Animal Model	Ischemia Duration	Dosage	Administration Route	Neurological Score Improvement	Reference
ACTH (1-13) / α -MSH	Lewis Rat	2 hours MCAO	100 μ g/kg & 500 μ g/kg	Intraperitoneal	Significant improvement in neurological scores at 24h	[8] [9]
ACTH (1-13) / α -MSH	Lewis Rat	2 hours MCAO	100 μ g/kg	Intranasal	Significant improvement in neurological scores at 24h	[8]
Semax	Rat	Global Ischemia	Not specified	Not specified	Reduced neurological deficiency in the first 6.5h post-surgery	

Table 3: Effects on Neuronal Survival

Peptide	Model	Key Findings	Reference
ACTH (1-13) / α -MSH	Rat global cerebral ischemia (4-VO)	Increased viable neurons in hippocampal CA1 area from ~97,000 to ~163,000	[11]
Semax & ACTH(6-9)PGP	Rat transient MCAO	Increased volume density of neurons in the perifocal zone of infarction	[12]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

A widely used model to mimic ischemic stroke in rodents.[13]

- **Animal Preparation:** Male Wistar or Sprague-Dawley rats are typically used. Anesthesia is induced, often with an intraperitoneal injection of a suitable anesthetic.
- **Surgical Procedure:** A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
- **Ischemia Duration:** For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.
- **Drug Administration:** Peptides are typically administered before, during, or after the ischemic event via various routes, including intraperitoneal or intranasal.
- **Outcome Measures:** Infarct volume is assessed using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC). Neurological deficits are evaluated using standardized scoring systems.

Four-Vessel Occlusion (4-VO) Global Cerebral Ischemia Model

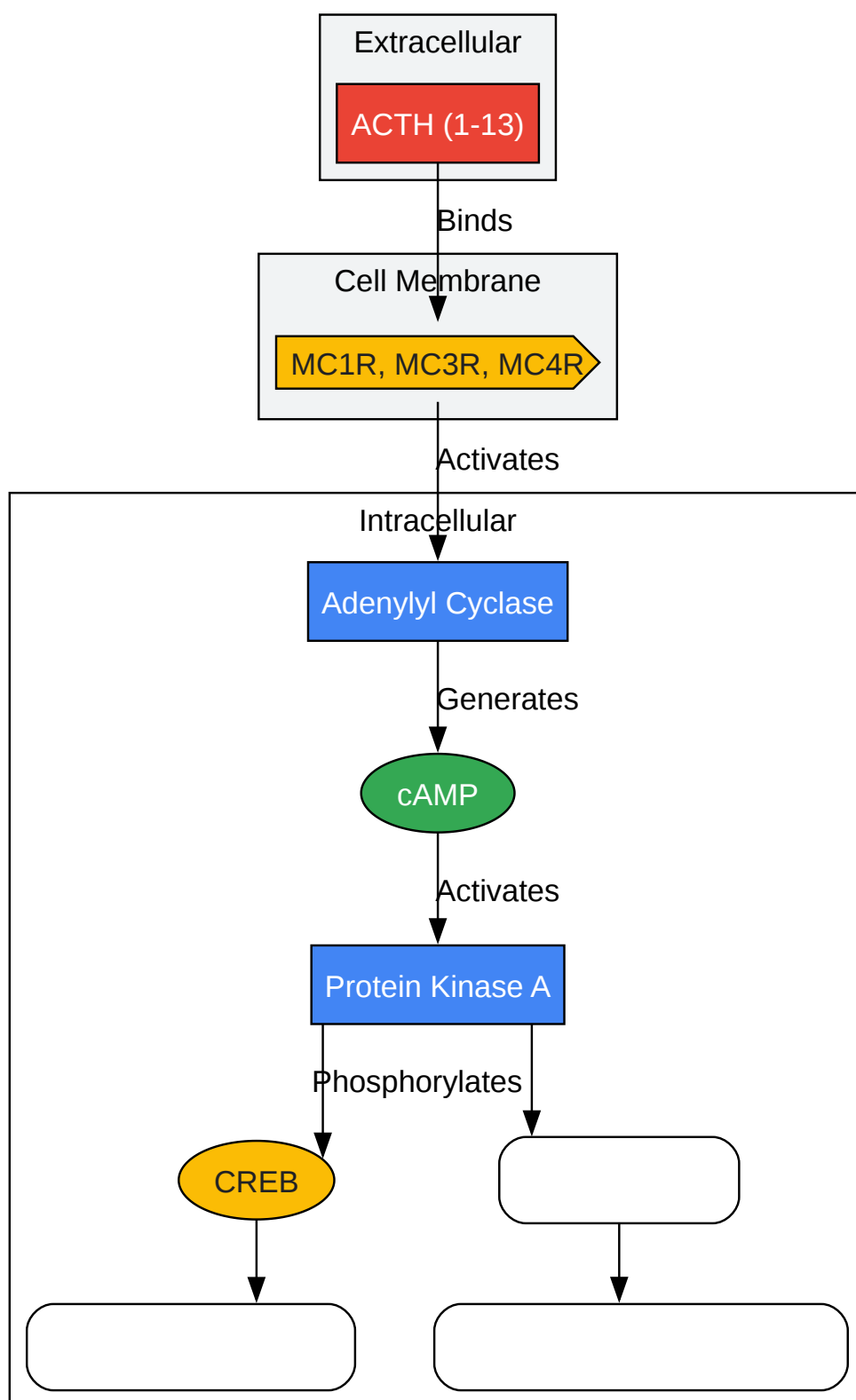
This model induces global, rather than focal, cerebral ischemia.

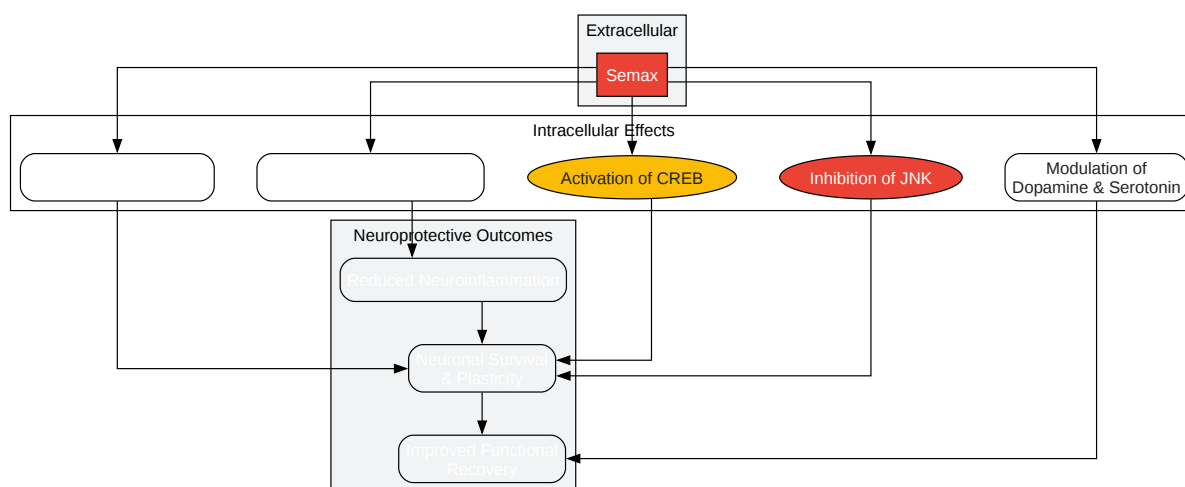
- Procedure: Involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.
- Application: Used to study neuronal death in vulnerable brain regions like the hippocampus. [\[11\]](#)

Signaling Pathways

ACTH (1-13) / α -MSH Neuroprotective Signaling

ACTH (1-13) exerts its neuroprotective effects primarily through activation of melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R, on neurons, glia, and immune cells. [\[1\]](#)[\[2\]](#)[\[14\]](#) This leads to a cascade of anti-inflammatory and pro-survival signals.





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